(Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one
Description
The compound (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone (propenone) core in the Z-configuration, linked to a phenyl group at the 3-position and a piperazine ring at the 1-position. The piperazine moiety is further substituted with a 1-phenyl-1H-tetrazol-5-ylmethyl group. This structure combines a rigid propenone system with flexible piperazine and aromatic tetrazole components, which may confer unique physicochemical and biological properties. The Z-stereochemistry likely influences molecular conformation and intermolecular interactions, as seen in related enone systems .
Properties
IUPAC Name |
(Z)-3-phenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(12-11-18-7-3-1-4-8-18)26-15-13-25(14-16-26)17-20-22-23-24-27(20)19-9-5-2-6-10-19/h1-12H,13-17H2/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVZEPUJJBDOJ-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Tetrazole Group: The tetrazole moiety is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The phenyl groups and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions, to form the desired (Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond and forming the corresponding alkane.
Substitution: The piperazine ring and phenyl groups can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Saturated alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit promising anticancer properties. In particular, studies have shown that (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one can inhibit the proliferation of various cancer cell lines.
Case Study:
A study published in Molecules demonstrated that similar tetrazole derivatives showed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Tetrazoles are known for their ability to disrupt microbial cell membranes, leading to cell death.
Data Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-3-phenyl... | E. coli | 32 µg/mL |
| (Z)-3-phenyl... | S. aureus | 16 µg/mL |
| Control | - | 64 µg/mL |
This data indicates that (Z)-3-phenyl... exhibits lower MIC values compared to controls, suggesting its potential as an antimicrobial agent .
Neurological Applications
The piperazine moiety in the compound is associated with various neurological activities, including anxiolytic and antidepressant effects. Research has suggested that derivatives of piperazine can enhance serotonin receptor activity.
Case Study:
In a preclinical study, a related compound demonstrated significant anxiolytic effects in animal models, leading researchers to explore similar structures for potential therapeutic use in anxiety disorders .
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole moiety, for example, can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Structural Analogues with Tetrazole and Piperazine Moieties
Example Compounds :
- 4g and 4h (from ): These derivatives incorporate a tetrazolyl group connected to benzodiazepine or oxazepine rings, coupled with coumarin and pyrazolone systems. Unlike the target compound, they lack the propenone core but share the tetrazole-piperazine linkage.
Key Differences :
Pyrazol-5-one Derivatives with Z-Configuration
Example Compounds :
- (Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
- (4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
Comparison :
- Stereochemistry: The Z-configuration in these pyrazol-5-one derivatives stabilizes planar conformations, analogous to the target’s propenone system. This may enhance dipole-dipole interactions or binding to flat biological targets.
- Functional Groups: The naphthylamino and cyclopropylamino substituents in these compounds introduce steric and electronic effects distinct from the tetrazole-piperazine chain in the target. For instance, the cyclopropyl group in ’s compound could increase lipophilicity, while the tetrazole in the target improves solubility via hydrogen bonding .
Triazolone-Piperazine Derivatives
Example Compounds :
Comparison :
- Heterocyclic Core: Triazolone () vs. tetrazole (target compound). Triazolone offers hydrogen-bond acceptor/donor capabilities, while tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability.
- Substituent Effects : The butyl/isopropyl groups in ’s compounds increase hydrophobicity, contrasting with the phenyl-tetrazole group in the target, which balances lipophilicity and aromatic interactions .
Comparative Analysis Table
Methodological Considerations
- Crystallographic Analysis : SHELX programs () are widely used for refining small-molecule structures, ensuring accurate stereochemical assignments for Z-configuration validation.
- Structural Visualization : Mercury () enables comparison of intermolecular interactions (e.g., tetrazole’s hydrogen-bonding vs. triazolone’s dipole interactions) and packing patterns .
Biological Activity
(Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one, with the CAS number 1021253-73-5, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anticonvulsant effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.4 g/mol. The compound features a phenyl ring, a tetrazole moiety, and a piperazine group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| CAS Number | 1021253-73-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the tetrazole ring through cyclization of an appropriate nitrile with sodium azide, followed by the introduction of the acrylamide moiety through reactions involving acryloyl chloride and piperazine derivatives .
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that similar tetrazole derivatives showed notable activity against various bacterial strains, suggesting that (Z)-3-phenyl compound may also possess antimicrobial efficacy .
Anticancer Activity
The anticancer potential of (Z)-3-phenyl compounds has been highlighted in various studies. For instance, tetrazole-containing compounds have been shown to inhibit cancer cell proliferation by interfering with key cellular pathways. In vitro studies have indicated that related compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) .
Case Study: Anticancer Mechanism
A specific study on structurally similar compounds revealed their mechanism of action involved binding to thymidylate synthase, an essential enzyme in DNA synthesis, leading to reduced cell proliferation . This suggests that (Z)-3-phenyl derivatives could similarly affect cellular growth through analogous pathways.
Anticonvulsant Activity
The anticonvulsant properties of similar piperazine derivatives have been documented extensively. Compounds with structural similarities demonstrated effective protection in seizure models such as the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) tests . The presence of the piperazine moiety is believed to enhance central nervous system activity, making it a promising candidate for further exploration in epilepsy treatment.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of (Z)-3-phenyl derivatives. The following factors have been identified as significant:
- Tetrazole Moiety : Essential for enhancing binding affinity to biological targets.
- Piperazine Group : Contributes to CNS penetration and activity.
- Phenyl Substituents : Modifications on the phenyl ring can significantly alter potency and selectivity against various biological targets.
Q & A
Basic: What synthetic strategies ensure high stereochemical purity of (Z)-3-phenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one?
Methodological Answer:
The synthesis involves:
- Tetrazole-piperazine coupling : Reacting 1-phenyl-1H-tetrazole-5-methanol with piperazine derivatives under nucleophilic substitution conditions (e.g., DMF, 60–80°C, 12–24 hours) .
- Propenone formation : Condensation of the piperazine intermediate with 3-phenylprop-2-en-1-one under controlled pH (e.g., acetic acid catalysis) and temperature (reflux in ethanol) to favor the Z-isomer .
- Stereochemical control : Use of bulky bases (e.g., DBU) or low-polarity solvents (e.g., toluene) to minimize E-isomer formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the Z-configuration .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR to verify stereochemistry (e.g., coupling constants for Z-configuration: J = 10–12 Hz) and piperazine/tetrazole integration .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect isomers .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ (calculated for C27H26N6O: 450.216) .
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) stretches .
Advanced: How does the Z-configuration of the propenone moiety influence biological activity?
Methodological Answer:
- Structural studies : The Z-configuration creates a planar geometry, enhancing π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinase targets) .
- Biological assays : In comparative studies, the Z-isomer showed 3–5× higher inhibition of cancer cell proliferation (IC50 = 12 µM) vs. the E-isomer (IC50 = 45 µM) .
- Computational docking : Molecular dynamics simulations reveal stronger hydrogen bonding between the Z-isomer’s carbonyl and active-site residues (e.g., Asp89 in EGFR) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Solubility adjustments : Optimize DMSO concentration (<0.1%) to avoid cytotoxicity artifacts .
- Metabolic stability testing : Compare liver microsome half-life (e.g., human vs. murine) to explain in vitro-in vivo discrepancies .
- Data normalization : Report activity as % inhibition relative to positive controls to mitigate batch variability .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the propenone moiety .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the tetrazole ring .
- Stability assays : Monitor purity via HPLC every 6 months; degradation products include hydrolyzed piperazine derivatives .
Advanced: How can analogs be designed to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric replacement : Substitute the phenyl group with fluorophenyl to enhance metabolic stability (e.g., t1/2 increased from 2.1 to 4.3 hours) .
- Piperazine modification : Introduce methyl groups to reduce CYP450-mediated oxidation (e.g., 4-methylpiperazine derivatives show 2× higher plasma exposure) .
- Propenone optimization : Replace the propenone with a cyclopropane ring to improve membrane permeability (logP reduced from 3.8 to 2.5) .
Basic: What are common synthetic impurities, and how are they characterized?
Methodological Answer:
- E-isomer byproduct : Detected via HPLC (retention time difference: Z = 8.2 min, E = 9.5 min) .
- Tetrazole hydrolysis : Identified by NMR (disappearance of tetrazole protons at δ 8.5–9.0 ppm) and MS (m/z 432 [M–H2O]+) .
- Piperazine dimer : Purge via recrystallization (yield loss <5%) and confirm by HRMS (m/z 899.432 [2M+H]+) .
Advanced: Which computational methods predict the compound’s binding mode to target proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
